

"3-(Piperazin-1-yl)benzamide" CAS number and properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-(Piperazin-1-yl)benzamide

Cat. No.: B170933

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Introduction to 3-(1-Piperazinyl)-1,2-benzisothiazole

3-(1-Piperazinyl)-1,2-benzisothiazole is a heterocyclic organic compound that features a benzisothiazole moiety linked to a piperazine ring.[1] This structural scaffold is of significant interest in medicinal chemistry as it is a key building block for the synthesis of psychotropic drugs, most notably the atypical antipsychotic Ziprasidone.[2][3] The piperazine group often enhances a molecule's pharmacological properties, including solubility and its ability to interact with biological targets.[4] This compound serves as a critical starting material for developing agents that modulate central nervous system activity, particularly those targeting dopaminergic and serotonergic pathways.[2][5]

Chemical and Physical Properties

The key chemical and physical properties of 3-(1-Piperazinyl)-1,2-benzisothiazole are summarized in the table below. This data is essential for its handling, characterization, and use in synthetic applications.

| Property | Value | Reference(s) |
|---------------------|--|--------------|
| CAS Number | 87691-87-0 | [6] |
| Molecular Formula | C ₁₁ H ₁₃ N ₃ S | [6] |
| Molecular Weight | 219.31 g/mol | [6] |
| Appearance | White to off-white or yellow crystalline powder/solid. | [1][6] |
| Melting Point | 89 - 93 °C | [6] |
| Boiling Point | 320.2±35.0 °C (Predicted) | [7] |
| Solubility | Sparingly soluble in water; moderately soluble in polar organic solvents like DMSO and methanol. | [1] |
| pKa | 8.52±0.10 (Predicted) | [1] |
| Storage Temperature | 2-8°C | [1] |

Experimental Protocols: Synthesis

The synthesis of 3-(1-Piperaziny)-1,2-benzisothiazole is typically achieved through nucleophilic aromatic substitution. Below are detailed experimental protocols based on established literature.

Synthesis from 3-Chloro-1,2-benzisothiazole and Piperazine

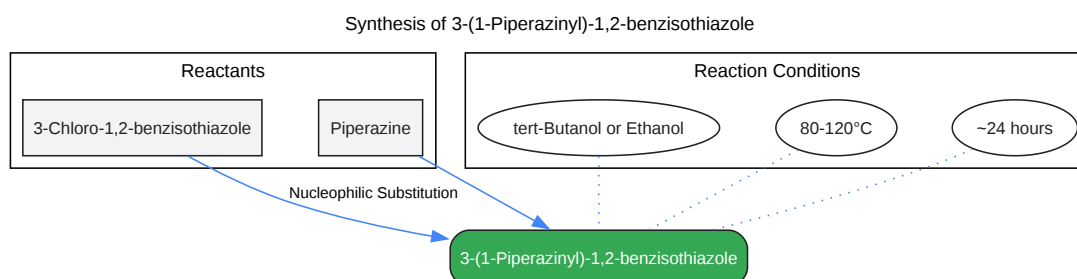
This is a common and direct method for the preparation of the title compound.

Protocol:

- **Reaction Setup:** In a round-bottom flask equipped with a mechanical stirrer, thermometer, condenser, and nitrogen inlet, combine anhydrous piperazine (e.g., 0.57 mol) and tert-butanol (e.g., 10 mL).[8]

- Heating: Purge the flask with nitrogen and heat the mixture to 100°C in an oil bath.[8]
- Addition of Reactant: Dissolve 3-chloro-1,2-benzisothiazole (e.g., 0.11 mol) in tert-butanol (e.g., 10 mL). Add this solution dropwise to the heated piperazine mixture over approximately 20 minutes to manage the exothermic reaction, maintaining the temperature between 112-118°C.[8]
- Reflux: After the addition is complete, heat the reaction mixture to reflux (approximately 121°C) and maintain for 24 hours.[8]
- Work-up:
 - Cool the mixture to 85°C and add water (e.g., 120 mL).[8]
 - Filter the resulting solution and wash the filter cake with a tert-butanol/water (1:1) solution. [8]
 - Combine the filtrate and washings. Adjust the pH to approximately 12.2 with a 50% aqueous sodium hydroxide solution.[8]
 - Extract the aqueous solution with toluene (e.g., 2 x 200 mL).[8]
 - Combine the organic layers, wash with water, and concentrate under vacuum.[8]
- Isolation and Purification (as Hydrochloride Salt):
 - To the concentrated toluene solution, add isopropanol (e.g., 210 mL).[8]
 - Slowly adjust the pH to 3.8 with concentrated hydrochloric acid to precipitate the hydrochloride salt.[8]
 - Cool the resulting slurry to 0°C, stir for 45 minutes, and then filter.[8]
 - Wash the filter cake with cold isopropanol and dry under vacuum at 40°C to yield 3-(1-piperazinyl)-1,2-benzisothiazole hydrochloride as an off-white solid.[8]

Visualization of the Synthetic Workflow:



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Caption: Synthetic workflow for 3-(1-Piperaziny)-1,2-benzisothiazole.

Biological Activity and Significance

3-(1-Piperaziny)-1,2-benzisothiazole is primarily recognized for its role as a key intermediate in the synthesis of the atypical antipsychotic drug, Ziprasidone.[3][7] However, the compound itself exhibits affinity for key neurotransmitter receptors.

Receptor Binding Profile

Studies have shown that 3-(1-Piperaziny)-1,2-benzisothiazole has an affinity for serotonin receptors, which is a critical feature of many modern antipsychotics and antidepressants.

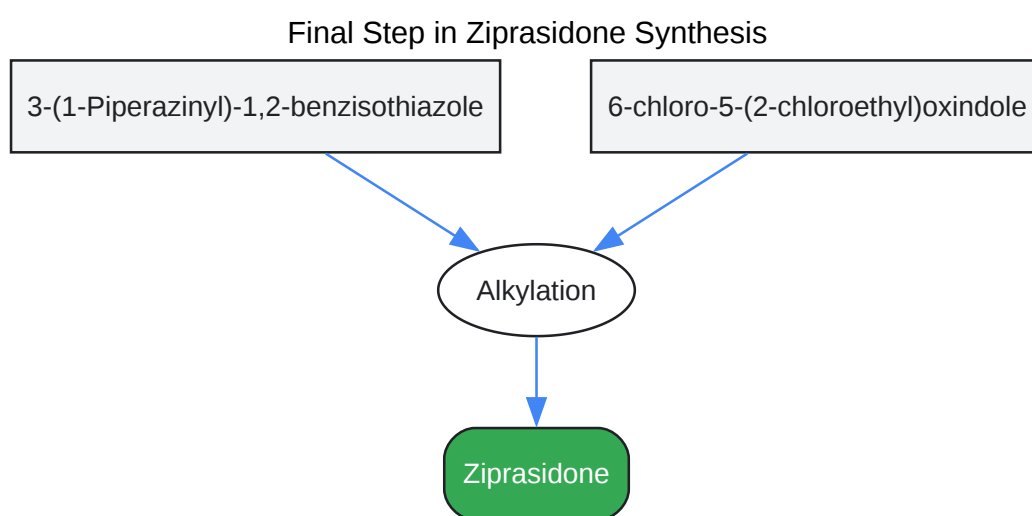
| Receptor Target | Binding Affinity (IC ₅₀) | Reference(s) |
|-----------------------------|--------------------------------------|--------------|
| 5-HT _{1a} Receptor | 190 nM | [7] |
| 5-HT ₂ Receptor | 110 nM | [7] |

This inherent activity at serotonin receptors underscores the importance of the benzisothiazole-piperazine scaffold in designing centrally acting therapeutic agents.

Role as a Precursor to Ziprasidone

The primary application of 3-(1-Piperazinyl)-1,2-benzisothiazole is in the multi-step synthesis of Ziprasidone. In this synthesis, it is typically alkylated with 6-chloro-5-(2-chloroethyl)oxindole to form the final drug molecule.[9]

Visualization of the Final Synthetic Step to Ziprasidone:



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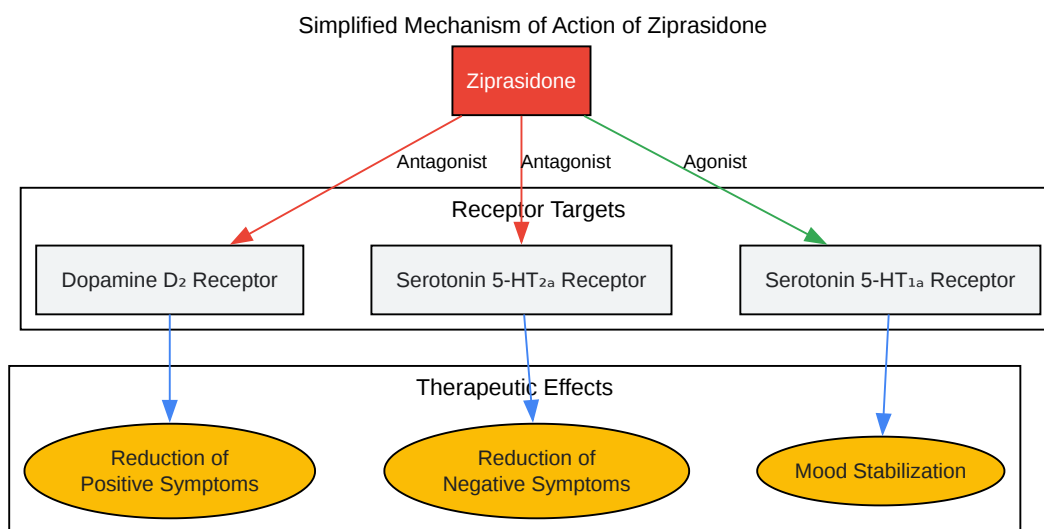
Caption: Role as an intermediate in Ziprasidone synthesis.

Signaling Pathway Context: Mechanism of Action of Ziprasidone

To understand the biological importance of the 3-(1-piperazinyl)-1,2-benzisothiazole scaffold, it is instructive to examine the mechanism of action of its primary derivative, Ziprasidone. Ziprasidone is an atypical antipsychotic that exhibits a unique receptor binding profile, acting as an antagonist at dopamine D₂ and serotonin 5-HT_{2a} receptors.[5][10] Its efficacy in treating both the positive and negative symptoms of schizophrenia is attributed to this dual antagonism.

[10] It also has agonist activity at the 5-HT_{1a} receptor and inhibits the reuptake of serotonin and norepinephrine, contributing to its therapeutic effects.[11]

Visualization of Ziprasidone's Proposed Signaling Pathway:



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Caption: Ziprasidone's multi-receptor mechanism of action.

Conclusion

While "**3-(Piperazin-1-yl)benzamide**" is not a well-defined entity in chemical literature, its close bioisosteric analogue, 3-(1-Piperazinyl)-1,2-benzisothiazole, is a compound of considerable importance in medicinal chemistry and drug development. Its straightforward synthesis and its role as a key precursor to the antipsychotic drug Ziprasidone make it a valuable molecule for researchers. The inherent affinity of its structural scaffold for key CNS receptors highlights its utility as a platform for the discovery of novel therapeutics for neurological and psychiatric

disorders. This guide provides essential technical information to support further research and development in this promising area of medicinal chemistry.

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- To cite this document: BenchChem. ["3-(Piperazin-1-yl)benzamide" CAS number and properties]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b170933#3-piperazin-1-yl-benzamide-cas-number-and-properties\]](https://www.benchchem.com/product/b170933#3-piperazin-1-yl-benzamide-cas-number-and-properties)

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